![molecular formula C30H29N3O4 B2365708 (11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321720-19-7](/img/structure/B2365708.png)
(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound would first be described in terms of its molecular structure, which includes the types and arrangement of atoms in the molecule.
Synthesis Analysis
The methods used to synthesize the compound would be detailed. This could involve various chemical reactions and processes.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry might be used to analyze the molecular structure.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at what happens when the compound is mixed with various reagents, exposed to heat or light, etc.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc., would be determined.科学的研究の応用
Chemical Synthesis and Optimization A novel series of 3-quinoline carboxamides has been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating the potential application of quinoline derivatives in targeted therapy for genetic disorders. This discovery emphasizes the importance of quinoline derivatives in medicinal chemistry and their role in designing selective kinase inhibitors for therapeutic purposes (Degorce et al., 2016).
Antimicrobial Activity Research into novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides showed significant antibacterial and antifungal activities, highlighting the potential of quinoline derivatives as a basis for developing new antimicrobial agents. The synthesized compounds demonstrated efficacy comparable or superior to standard drugs, underlining their importance in addressing antibiotic resistance challenges (Zhuravel et al., 2005).
Anticancer Activity Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinoline derivatives, showed potent cytotoxic effects against various cancer cell lines. This research indicates the utility of quinoline-based compounds in cancer therapy, offering a pathway to novel anticancer agents (Deady et al., 2003).
Leukotriene Synthesis Inhibition A study described the development of a quinoline derivative as a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), highlighting its potential in treating diseases associated with leukotriene synthesis. The compound exhibited excellent in vitro and in vivo activities and favorable pharmacokinetics, indicating its potential for clinical development in inflammation and asthma management (Hutchinson et al., 2009).
Sensor Development Research into hexaazatriphenylene derivatives has shown that quinoline-related compounds can act as sensitive, ratiometric, and colorimetric fluorescence sensors for metal ions, such as Zn2+. These findings open the door to the development of new materials for detecting and quantifying metal ions, with potential applications in environmental monitoring and biochemistry (Zhang et al., 2013).
Safety And Hazards
The compound’s potential hazards would be assessed. This could involve looking at its toxicity, flammability, environmental impact, etc.
将来の方向性
Based on the results of these analyses, researchers would suggest future directions for study. This could involve further experiments to learn more about the compound’s properties, potential applications for the compound, etc.
Please note that the availability of this information would depend on how much research has been conducted on the specific compound. For a novel or less-studied compound, some or all of this information might not be available. If you have access to a laboratory and the necessary resources, you could potentially conduct some of these analyses yourself. However, please be aware that this would require a strong background in chemistry and adherence to safety protocols.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-(3-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c1-35-22-10-5-9-21(18-22)31-30-24(29(34)32-25-12-3-4-13-26(25)36-2)17-20-16-19-8-6-14-33-15-7-11-23(27(19)33)28(20)37-30/h3-5,9-10,12-13,16-18H,6-8,11,14-15H2,1-2H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTGVBNNENYZHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

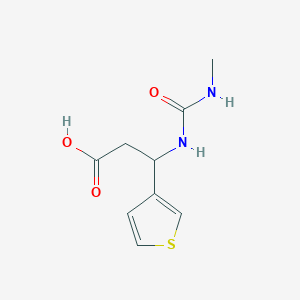
![N-(2-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2365627.png)
![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)
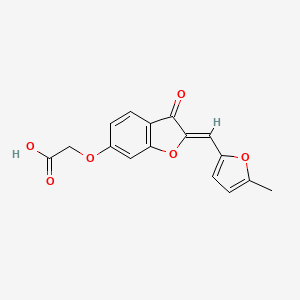
![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)
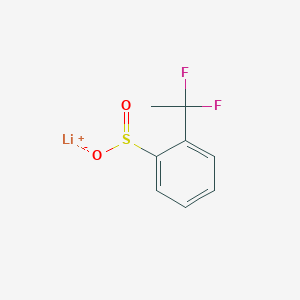
![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
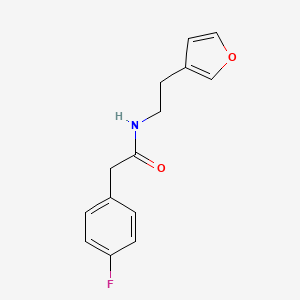
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
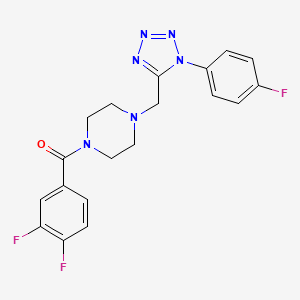
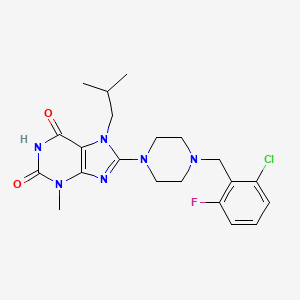
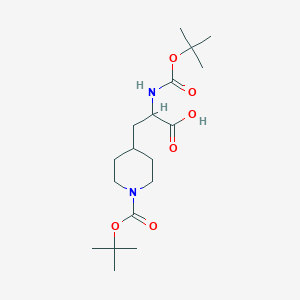
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)